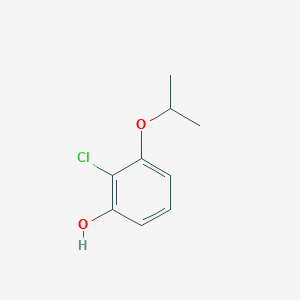

2-Chloro-3-isopropoxyphenol

Description

Contextualization within Halogenated and Alkoxy-Substituted Phenol (B47542) Chemistry

The chemical behavior of 2-Chloro-3-isopropoxyphenol is intrinsically linked to the electronic and steric properties of its substituents. Halogenated phenols are a well-established class of compounds in organic chemistry. rsc.org The presence of a chlorine atom, an electron-withdrawing group, on the aromatic ring is known to increase the acidity of the phenolic proton through inductive effects. chemsrc.com This modification can influence the compound's reactivity in base-mediated reactions and its potential for forming phenoxide ions.

Significance of Substituted Phenolic Building Blocks in Modern Organic Synthesis

Substituted phenols are fundamental building blocks in the synthesis of a vast array of complex organic molecules. chemscene.comwho.int Their utility stems from the reactivity of the hydroxyl group, which can be readily converted into other functional groups, and the susceptibility of the aromatic ring to further substitution. Phenolic compounds are precursors to pharmaceuticals, agrochemicals, polymers, and specialty chemicals. who.intsigmaaldrich.com

The ability to introduce a variety of substituents onto the phenolic ring allows for the fine-tuning of a molecule's physical, chemical, and biological properties. For instance, the strategic placement of halogen atoms can enhance the metabolic stability or binding affinity of a drug molecule. Similarly, alkoxy groups can modulate solubility and other pharmacokinetic parameters. Therefore, compounds like 2-Chloro-3-isopropoxyphenol, which already contain a specific pattern of substitution, are highly sought after as they can significantly streamline the synthesis of more complex target molecules. bldpharm.com

Overview of Current Research Trajectories for Aryl Ethers and Halogenated Aromatic Compounds

Current research involving aryl ethers and halogenated aromatic compounds is vibrant and multifaceted. Aryl ethers are not only important structural motifs in their own right but are also increasingly used as substrates in cross-coupling reactions where the C-O bond is activated and cleaved. bldpharm.comgoogle.comresearchgate.net This has opened up new avenues for the construction of carbon-carbon and carbon-heteroatom bonds.

Halogenated aromatic compounds are indispensable in a wide range of chemical transformations, most notably as electrophiles in transition metal-catalyzed cross-coupling reactions. uobabylon.edu.iq Research in this area is focused on developing more efficient and sustainable catalytic systems for these reactions. Furthermore, the unique electronic properties of halogenated aromatics make them important in the design of materials with specific optical or electronic properties. chemicalbook.comnih.gov There is also ongoing research into the environmental fate and biodegradation of halogenated organic compounds. nist.gov

Scope and Objectives of Advanced Research on 2-Chloro-3-isopropoxyphenol

While specific research on 2-Chloro-3-isopropoxyphenol is not extensively documented in publicly available literature, its chemical structure suggests several promising avenues for future investigation. The primary objective of advanced research on this compound would be to fully characterize its physical and chemical properties and to explore its synthetic utility.

Key research objectives would likely include:

Development of efficient synthetic routes: While the synthesis of the related compound o-isopropoxyphenol is known, chemscene.comresearchgate.netuobabylon.edu.iq developing a regioselective and high-yielding synthesis for 2-Chloro-3-isopropoxyphenol would be a critical first step. This would likely involve the chlorination of a suitable isopropoxyphenol precursor or the isopropylation of a corresponding chlorophenol.

Investigation of its reactivity: A thorough study of its reactivity in various organic reactions would be essential. This could include exploring its participation in electrophilic aromatic substitution, nucleophilic aromatic substitution, and cross-coupling reactions. The interplay of the three different functional groups could lead to novel and selective transformations.

Exploration as a building block: A major goal would be to utilize 2-Chloro-3-isopropoxyphenol as a starting material for the synthesis of more complex and potentially valuable molecules, such as pharmaceutical intermediates or novel materials.

Computational and Spectroscopic Studies: Detailed computational modeling and comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) would provide fundamental insights into its electronic structure, conformation, and chemical properties.

Table 1: Physicochemical Properties of 2-Chloro-3-isopropoxyphenol and Related Compounds

| Property | 2-Chloro-3-isopropoxyphenol | 2-Isopropoxyphenol | 3-Isopropoxyphenol (B1296904) |

| CAS Number | 1243280-99-0 bldpharm.com | 4812-20-8 chemicalbook.com | 68792-12-1 nist.gov |

| Molecular Formula | C9H11ClO2 heowns.com | C9H12O2 chemicalbook.com | C9H12O2 nist.gov |

| Molecular Weight | 186.63 g/mol heowns.com | 152.19 g/mol chemicalbook.com | 152.19 g/mol nist.gov |

| Appearance | Data not available | Clear light yellow to light red-brown liquid | Data not available |

| Boiling Point | Data not available | 100-102 °C / 11 mmHg | Data not available |

| Density | Data not available | 1.03 g/mL at 25 °C | Data not available |

Note: Experimental data for 2-Chloro-3-isopropoxyphenol is limited. The data for related compounds is provided for context and comparison.

Structure

3D Structure

Propriétés

Formule moléculaire |

C9H11ClO2 |

|---|---|

Poids moléculaire |

186.63 g/mol |

Nom IUPAC |

2-chloro-3-propan-2-yloxyphenol |

InChI |

InChI=1S/C9H11ClO2/c1-6(2)12-8-5-3-4-7(11)9(8)10/h3-6,11H,1-2H3 |

Clé InChI |

VAAJKJOCDNKDII-UHFFFAOYSA-N |

SMILES canonique |

CC(C)OC1=CC=CC(=C1Cl)O |

Origine du produit |

United States |

Strategic Synthetic Methodologies for 2 Chloro 3 Isopropoxyphenol

Regioselective Synthesis via Phenol (B47542) Functionalization

This approach begins with a phenol derivative, typically 3-isopropoxyphenol (B1296904), and introduces the chlorine atom at the C-2 position. The success of this strategy hinges on overcoming the challenge of directing the electrophilic chlorination to the correct position, as the hydroxyl and isopropoxy groups both influence the regiochemical outcome of the reaction.

Directed Ortho-Metalation and Electrophilic Halogenation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The methodology relies on a directing metalation group (DMG) that complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgorganic-chemistry.org For a phenol substrate, the hydroxyl group must first be converted into a more effective DMG, such as an amide, carbamate (B1207046), or methoxymethyl (MOM) ether. harvard.edu

The synthesis of 2-chloro-3-isopropoxyphenol via this route would commence with 3-isopropoxyphenol. The phenolic proton is first removed with a base, and the resulting phenoxide is treated with an appropriate electrophile to install the DMG. For example, a carbamate group can be installed by reaction with diethylcarbamoyl chloride. The resulting O-aryl carbamate serves as a potent DMG.

This intermediate is then treated with a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi), typically in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C). harvard.edu The DMG directs the lithium to deprotonate the sterically accessible and electronically activated C-2 position, forming a thermodynamically stable aryllithium intermediate. wikipedia.orgbaranlab.org Subsequent quenching of this intermediate with a suitable electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or hexachloroethane (B51795) (C2Cl6), introduces the chlorine atom at the C-2 position. The final step involves the cleavage of the DMG to regenerate the free hydroxyl group, yielding the target 2-chloro-3-isopropoxyphenol.

Table 1: Representative Reaction Scheme for Directed Ortho-Metalation

| Step | Reactant | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 3-Isopropoxyphenol | 1. NaH; 2. (Et)₂NCOCl | O-(3-isopropoxyphenyl) diethylcarbamate | Installation of Directing Group |

| 2 | O-(3-isopropoxyphenyl) diethylcarbamate | s-BuLi, TMEDA, THF, -78 °C | 2-Lithio-O-(3-isopropoxyphenyl) diethylcarbamate | Regioselective C-H activation |

| 3 | 2-Lithio-O-(3-isopropoxyphenyl) diethylcarbamate | N-Chlorosuccinimide (NCS) | O-(2-chloro-3-isopropoxyphenyl) diethylcarbamate | Electrophilic Chlorination |

Electrophilic Chlorination of Isopropoxyphenols and Related Aromatic Systems

Direct electrophilic chlorination of 3-isopropoxyphenol is another potential route. wikipedia.org This reaction is a classic example of electrophilic aromatic substitution, where the hydroxyl (-OH) and isopropoxy (-O-iPr) groups are both activating and ortho-, para-directing. masterorganicchemistry.comlibretexts.org The key to this approach is achieving high regioselectivity for the C-2 position.

The positions ortho and para to the powerful hydroxyl directing group are C-2, C-4, and C-6. The positions ortho and para to the isopropoxy group are C-2 and C-4. The C-2 position is ortho to both groups, making it the most electronically activated site and the most probable target for electrophilic attack. The C-4 position is also doubly activated (para to -OH, ortho to -O-iPr), representing a potential site for a competing side-reaction.

Various chlorinating agents can be employed, including sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and hypochlorous acid (HOCl). researchgate.netnih.gov Reaction conditions, such as solvent, temperature, and the presence of a catalyst, are critical for controlling the regioselectivity. wikipedia.org For instance, chlorination of phenols is often faster in polar solvents. wikipedia.org While Lewis acid catalysts like AlCl₃ or FeCl₃ are commonly used for halogenating less activated rings, they may be too harsh for phenols and could lead to undesired side products or complexation with the oxygen atoms. wikipedia.org Milder conditions are generally preferred. Studies have shown that systems like PIFA/AlCl₃ can promote ortho-chlorination of phenols with high selectivity.

Nucleophilic Aromatic Substitution Pathways from Precursors

Nucleophilic aromatic substitution (SₙAr) offers an alternative synthetic design, although it is generally less direct for this specific target. The SₙAr mechanism requires an aromatic ring substituted with a good leaving group (e.g., F, Cl, NO₂) and activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com

A hypothetical SₙAr pathway to 2-chloro-3-isopropoxyphenol could start from a precursor like 1,2-dichloro-3-nitrobenzene. In this molecule, the nitro group activates the ring for nucleophilic attack. The chlorine at C-2 is ortho to the nitro group, and the chlorine at C-1 is meta. Nucleophilic attack would preferentially occur at the activated C-2 position. Reaction with sodium isopropoxide would displace the C-2 chlorine to yield 1-chloro-2-isopropoxy-3-nitrobenzene.

However, this intermediate would then require a multi-step conversion of the nitro group to a hydroxyl group (reduction to an amine, followed by diazotization and hydrolysis), which adds considerable length to the synthesis and may involve harsh conditions. A more plausible, albeit still challenging, SₙAr approach might involve a precursor like 2,3-difluoronitrobenzene, where reaction with sodium isopropoxide could selectively displace one fluorine, followed by a subsequent SₙAr reaction with hydroxide (B78521) to displace the second fluorine, and finally, reduction of the nitro group. The regioselectivity of these sequential substitutions would be a critical challenge to control.

Isopropoxylation Strategies for Halogenated Phenols

This synthetic strategy reverses the order of bond formation, starting with a chlorinated phenol and subsequently introducing the isopropoxy group. This approach relies on the availability of suitably substituted chlorophenols and the ability to selectively form the ether bond at the C-3 position.

Optimized Williamson Ether Synthesis in Substituted Phenol Systems

The Williamson ether synthesis is a classic and widely used method for preparing ethers from an alkoxide and an alkyl halide via an Sₙ2 reaction. francis-press.comfrancis-press.comwikipedia.org For the synthesis of 2-chloro-3-isopropoxyphenol, the logical starting material would be 2-chlorobenzene-1,3-diol (2-chlororesorcinol). The key challenge in this approach is the regioselective mono-isopropoxylation of one of the two hydroxyl groups.

The two hydroxyl groups in 2-chlororesorcinol (B1584398) are in different chemical environments. The C-1 hydroxyl group is flanked by a chlorine atom, which increases its acidity through an inductive effect and also presents steric hindrance. The C-3 hydroxyl group is less hindered. This difference in steric accessibility and acidity can be exploited to achieve selective alkylation.

The reaction involves deprotonating 2-chlororesorcinol with a suitable base to form the phenoxide(s), followed by reaction with an isopropyl electrophile, such as 2-bromopropane (B125204) or isopropyl tosylate. wikipedia.org By carefully controlling the reaction conditions—such as the choice of base (e.g., a weak base like K₂CO₃ vs. a strong base like NaH), the stoichiometry of the base, the solvent (e.g., acetone, DMF, DMSO), and the reaction temperature—it is often possible to favor alkylation at the less sterically hindered C-3 hydroxyl group. francis-press.commasterorganicchemistry.com Phase-transfer catalysts can also be employed to enhance the reaction rate and selectivity.

Table 2: General Conditions for Williamson Ether Synthesis

| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Potential Product |

|---|---|---|---|---|---|

| 2-Chlororesorcinol | 2-Bromopropane | K₂CO₃ | Acetone or DMF | Reflux | 2-Chloro-3-isopropoxyphenol |

Palladium-Catalyzed Alkoxylation Reactions

Modern cross-coupling methods, particularly the Buchwald-Hartwig amination and its C-O coupling variants, provide a powerful tool for forming aryl ethers. wikipedia.orgyoutube.com This palladium-catalyzed reaction couples an aryl halide or triflate with an alcohol. wikipedia.orgjk-sci.com

To synthesize 2-chloro-3-isopropoxyphenol, a suitable precursor would be a dihalogenated phenol, such as 2-chloro-3-bromophenol or 2,3-dichlorophenol. The different reactivity of the C-Br and C-Cl bonds in the palladium catalytic cycle can be exploited for regioselectivity. Generally, the C-Br bond undergoes oxidative addition to the Pd(0) catalyst much more readily than the C-Cl bond.

Therefore, reacting 2-chloro-3-bromophenol with isopropanol (B130326) or sodium isopropoxide in the presence of a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine (B1218219) ligand (e.g., bulky, electron-rich biarylphosphines like XPhos or chelating ligands like Xantphos), and a base (e.g., Cs₂CO₃ or NaOt-Bu) would be expected to selectively form the C-O bond at the C-3 position, leaving the C-Cl bond intact. jk-sci.comlibretexts.org This method offers a highly selective route, provided the dihalogenated precursor is accessible.

Table 3: Key Components for Palladium-Catalyzed Alkoxylation

| Component | Examples | Role in Reaction |

|---|---|---|

| Aryl Halide | 2-Chloro-3-bromophenol | Electrophilic partner |

| Alcohol | Isopropanol, Sodium isopropoxide | Nucleophilic partner |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) catalyst |

| Ligand | Xantphos, XPhos, BINAP | Stabilizes Pd center, facilitates catalytic cycle |

| Base | Cs₂CO₃, K₃PO₄, NaOt-Bu | Deprotonates alcohol, activates catalyst |

| Solvent | Toluene, Dioxane | Reaction medium |

Exploration of Green Chemistry Approaches to Ether Formation

The synthesis of phenolic ethers, a crucial step in the potential production of 2-Chloro-3-isopropoxyphenol, is increasingly being scrutinized through the lens of green chemistry. The goal is to develop methods that are more sustainable, efficient, and environmentally benign than traditional approaches, which often rely on hazardous solvents and produce significant waste. ijpsjournal.comjddhs.com Green chemistry strategies focus on key areas such as the use of alternative solvents, advanced catalytic methods, and energy-efficient reaction conditions. jddhs.com

Alternative Solvents and Solvent-Free Reactions: A primary principle of green chemistry is the reduction or elimination of volatile organic compounds (VOCs). jddhs.com Traditional syntheses of related compounds like o-isopropoxyphenol have utilized solvents such as DMF or ethylene (B1197577) glycol monomethyl ether. patsnap.com Green approaches seek to replace these with safer alternatives like water, bio-based solvents, or supercritical CO₂. jddhs.com Solvent-free reactions, where reagents are mixed directly, represent an ideal scenario, drastically reducing waste and environmental impact. nih.gov Microwave-assisted organic synthesis (MAOS) can facilitate such solvent-free conditions, often leading to faster reaction times and reduced energy consumption. ijpsjournal.commdpi.com

Catalysis: Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions. mdpi.com

Phase-Transfer Catalysis (PTC): As seen in the synthesis of o-isopropoxyphenol using tetrabutylammonium (B224687) bromide, PTC can be employed. patsnap.com This technique facilitates the reaction between reactants in different phases (e.g., an aqueous phase and an organic phase), avoiding the need for harsh, high-boiling point solvents.

Biocatalysis: The use of enzymes or whole microorganisms offers high selectivity under mild conditions (neutral pH, low temperatures). jddhs.com This approach minimizes the formation of byproducts and reduces energy requirements, aligning perfectly with green chemistry principles. jddhs.com For ether synthesis, specific enzymes could potentially be developed to catalyze the formation of the ether linkage with high precision.

Energy Efficiency: Innovations like microwave-assisted synthesis and flow chemistry are being explored to make chemical processes more energy-efficient. jddhs.com Microwave heating can accelerate reaction rates significantly compared to conventional heating methods, while continuous flow processing allows for better control over reaction parameters and can reduce resource use. mdpi.com

| Green Chemistry Approach | Description | Potential Advantage for Ether Synthesis |

| Alternative Solvents | Replacing hazardous organic solvents with water, bio-solvents, or supercritical fluids. jddhs.com | Reduces volatile organic compound (VOC) emissions and toxicity. |

| Solvent-Free Reactions | Conducting reactions without a solvent medium, often aided by techniques like microwave irradiation. nih.gov | Drastically minimizes waste and simplifies purification. |

| Biocatalysis | Using enzymes to catalyze reactions. jddhs.com | High selectivity, mild reaction conditions, reduced byproducts, and lower energy consumption. jddhs.com |

| Microwave-Assisted Synthesis | Using microwave energy to heat reactions. mdpi.com | Rapid heating, shorter reaction times, and increased energy efficiency. mdpi.com |

| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. jddhs.com | Enhanced control, improved safety, and efficient resource utilization. |

Advanced Optimization of Reaction Conditions and Yields

Optimizing the synthesis of 2-Chloro-3-isopropoxyphenol requires a deep understanding of the interplay between various reaction parameters. By fine-tuning conditions such as solvent, catalyst, temperature, and pressure, it is possible to maximize yield and selectivity while minimizing waste and energy consumption.

Mechanistic Understanding of Solvent Effects and Catalysis

The choice of solvent and catalyst is critical as it directly influences the reaction mechanism, rate, and outcome. In liquid-phase catalysis, solvents can alter the binding and reactivity of chemical species on the catalyst surface. osti.gov

Solvent Effects: Solvents do more than just dissolve reactants; they can stabilize transition states, compete for active sites on a catalyst, and even participate in the reaction itself. osti.gov In reactions like ether synthesis, which may involve ionic intermediates, the polarity of the solvent is a key factor. A suitable solvent can increase the conversion rate of the substrate and the yield of the product. magtech.com.cn For instance, in phase-transfer catalysis, the solvent system is designed to facilitate the movement of the catalyst between an aqueous phase containing one reactant and an organic phase containing the other. osti.gov The synthesis of o-isopropoxyphenol, a related compound, has been demonstrated using a binary-immiscible organic solvent system (e.g., diethylene glycol and n-nonane), which highlights the importance of the solvent environment. patsnap.com

Catalysis Mechanisms: In the Williamson ether synthesis, a common method for preparing ethers, a catalyst is crucial for achieving high yields. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts like tetrabutylammonium bromide, are effective. patsnap.com The mechanism involves the catalyst forming an ion pair with the phenoxide ion, which is then transferred to the organic phase where it can react with the alkylating agent (e.g., 2-chloropropane). This process avoids the need for a single, often harsh, solvent that can dissolve all reactants. The efficiency of this catalytic cycle is heavily dependent on the solvent's ability to support the different phases and interactions. magtech.com.cn

| Parameter | Influence on Reaction Mechanism | Example from Related Synthesis patsnap.com |

| Solvent Polarity | Affects the solubility of reactants and stabilization of charged intermediates. | Use of polar diethylene glycol and non-polar n-nonane creates a binary system. |

| Solvent Type | Can determine the effectiveness of the catalytic system (e.g., phase-transfer). | Immiscible solvent system is key to the phase-transfer process. |

| Catalyst Choice | Determines the reaction pathway and rate. | Tetrabutylammonium bromide acts as a phase-transfer catalyst. |

| Catalyst Concentration | Influences the reaction rate up to a saturation point. | 0.2g to 0.4g of catalyst used for a 0.2mol scale reaction. |

Influence of Temperature and Pressure on Reaction Selectivity

Temperature and pressure are fundamental thermodynamic variables that can be manipulated to control reaction outcomes. They affect not only the reaction rate but also the selectivity—the preference for the formation of the desired product over unwanted byproducts.

Temperature Effects: Generally, increasing the temperature increases the rate of chemical reactions. However, for reactions with competing pathways, such as the mono- versus di-alkylation of a diphenol, temperature control is critical for selectivity. In the synthesis of o-isopropoxyphenol from catechol and 2-chloropropane, reaction temperatures are carefully controlled (e.g., 90°C or 130°C) to favor the formation of the mono-ether product and minimize the creation of the 1,2-diisopropoxybenzene byproduct. patsnap.com Exceeding the optimal temperature could provide enough energy to overcome the activation barrier for the second etherification, reducing the yield of the desired product.

Pressure Effects: While many ether syntheses are conducted at atmospheric or slight positive pressure, pressure can be a valuable tool for controlling reactions involving gaseous reagents or for shifting equilibria in reversible reactions. patsnap.com For reactants with low boiling points, applying pressure can keep them in the liquid phase at the required reaction temperature, ensuring a sufficient concentration in the reaction mixture. In some cases, high pressure can influence the transition state of a reaction, potentially altering its selectivity. dtic.mil

| Parameter | Effect on Rate | Effect on Selectivity | Example Condition patsnap.com |

| Temperature | Increases reaction rate. | Can decrease selectivity if it favors side reactions (e.g., di-alkylation). | 90°C to 130°C |

| Pressure | Can increase the concentration of gaseous reactants. | May influence the transition state, potentially favoring one product over another. | Normal or slight positive pressure. |

Advanced Isolation and Purification Techniques for Synthetic Intermediates

The purity of synthetic intermediates is paramount for the success of subsequent reaction steps and the quality of the final product. Modern analytical and preparative separation techniques offer significant advantages in efficiency, resolution, and scalability over traditional methods like crystallization or simple distillation.

Chromatographic Methods: Chromatography is a powerful tool for separating complex mixtures.

High-Speed Countercurrent Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that does not require a solid support matrix. It is particularly useful for separating and purifying natural products and synthetic compounds, minimizing the risk of sample decomposition on active surfaces.

Supercritical Fluid Chromatography (SFC): Using a supercritical fluid (often CO₂) as the mobile phase, SFC offers rapid and efficient separations. The properties of the mobile phase can be finely tuned by adjusting temperature and pressure, allowing for precise control over the purification process. semanticscholar.org

Spectrometric Detection: Coupling separation techniques with mass spectrometry (LC-MS) provides a powerful method for both purification and identification. researchgate.net This allows for the precise isolation of the target intermediate while simultaneously confirming its molecular weight and structure, ensuring the correct compound is carried forward in the synthetic sequence.

Scale-Up Considerations for Chemical Synthesis

Transitioning a chemical synthesis from the laboratory bench to a pilot plant or industrial scale presents numerous challenges. The primary goal of scale-up is to reproduce the desired results (yield, purity) in a safe, economical, and consistent manner on a much larger scale.

Key Challenges in Scale-Up:

Heat and Mass Transfer: Reactions that are easily controlled in small flasks can become problematic in large reactors. The surface-area-to-volume ratio decreases significantly upon scale-up, which can lead to issues with heat dissipation (for exothermic reactions) or inefficient heating. Proper reactor design and agitation are critical to ensure uniform temperature and concentration throughout the reaction vessel.

Mixing: Achieving homogeneous mixing of reactants, catalysts, and solvents is more difficult in large volumes. Inefficient mixing can lead to localized "hot spots" or areas of high concentration, resulting in side reactions and reduced yields.

Process Safety: The potential hazards of a reaction are magnified at a larger scale. A thorough risk assessment is required to address factors like thermal runaway, pressure buildup, and the handling of large quantities of potentially hazardous materials.

Downstream Processing: Isolation and purification steps must also be scalable. A technique that is effective in the lab, such as preparative column chromatography, may be impractical or too expensive for large-scale production. Alternative methods like industrial-scale crystallization, extraction, or distillation must be developed and optimized.

Economic Viability: The cost of raw materials, energy consumption, and waste disposal become major factors at an industrial scale. The process must be optimized to be not only chemically efficient but also economically sustainable.

Successfully scaling up the synthesis of 2-Chloro-3-isopropoxyphenol would require careful planning and process engineering to address these challenges, ensuring the final manufacturing process is robust, safe, and cost-effective.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 3 Isopropoxyphenol

Nucleophilic Reactions at the Phenolic Hydroxyl GroupSimilarly, there is a lack of information on advanced esterification, etherification, silylation, and protection group chemistry specifically involving the phenolic hydroxyl group of 2-Chloro-3-isopropoxyphenol.

Without any dedicated research on this particular chemical compound, any attempt to generate the requested article would be purely speculative and would not be based on factual, scientific evidence. Therefore, in the interest of providing accurate and non-hallucinatory information, the article cannot be generated as requested.

Oxidative and Reductive Transformations of the Aromatic Core

The aromatic ring of 2-Chloro-3-isopropoxyphenol, being rich in electrons due to the hydroxyl and isopropoxy substituents, is susceptible to both oxidative and reductive transformations.

Electrochemical oxidation provides a method for investigating the redox properties of phenolic compounds and can be a pathway for their degradation or transformation. dss.go.th The oxidation of chlorophenols at an anode often involves the initial formation of a phenoxyl radical. dss.go.th The oxidation potential is influenced by factors like pH (phenolates are more easily oxidized than phenols) and the nature of the ring substituents. dss.go.th

The electron-donating isopropoxy and hydroxyl groups in 2-Chloro-3-isopropoxyphenol would be expected to lower its oxidation potential compared to unsubstituted chlorophenol, making it more susceptible to oxidation. However, a common issue in the electrochemical oxidation of phenols is anode fouling, where electrochemically generated oligomers deposit on the electrode surface, passivating it and hindering the process. dss.go.th Studies on various chlorinated phenols have shown that oxidation potentials typically range from +0.6 to +1.3 V versus the Standard Hydrogen Electrode (SHE) depending on pH and the specific compound. dss.go.th

Table 4: Oxidation Potentials of Selected Chlorinated Phenols

| Compound | Anode Material | pH | Oxidation Potential (V vs. SHE) |

| 4-Chlorophenol | Platinum (Pt) | 7 | ~ +0.9 |

| 2,4-Dichlorophenol | Platinum (Pt) | 7 | ~ +1.0 |

| Pentachlorophenol | Platinum (Pt) | 7 | ~ +1.1 |

Data are illustrative and derived from general findings in the literature. dss.go.th

While catalytic hydrogenation under mild conditions can achieve selective dehalogenation (as discussed in 3.3.3), more forcing conditions can lead to the complete reduction of the aromatic ring. This transformation converts the substituted phenol (B47542) into a substituted cyclohexanol derivative.

This reaction typically requires:

Active Catalysts: Rhodium (e.g., Rh/C, Rh/Al₂O₃) and Ruthenium (e.g., Ru/C) are generally more effective for aromatic ring hydrogenation than palladium.

Harsh Conditions: High pressures of hydrogen (often >500 psi) and elevated temperatures are usually necessary to overcome the aromaticity of the ring.

The stereochemistry of the resulting substituted cyclohexanol would depend on the catalyst and specific conditions employed, potentially yielding a mixture of cis and trans isomers with respect to the substituents.

Advanced Analytical and Spectroscopic Characterization Methodologies for 2 Chloro 3 Isopropoxyphenol and Its Synthetic Intermediates

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a cornerstone for the characterization of organic molecules, offering the capability to measure mass-to-charge ratios with extremely high accuracy. This precision allows for the determination of elemental compositions and provides valuable structural information through the analysis of fragmentation patterns.

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques suitable for the analysis of moderately polar compounds like 2-Chloro-3-isopropoxyphenol.

Electrospray Ionization (ESI-MS): This technique is particularly effective for polar molecules and generates ions directly from a solution. In the negative ion mode, ESI is expected to produce a prominent deprotonated molecule, the [M-H]⁻ ion, for 2-Chloro-3-isopropoxyphenol due to the acidity of the phenolic proton. The high-resolution measurement of this ion allows for the confident determination of the molecular formula. For 2-Chloro-3-isopropoxyphenol (C₉H₁₁ClO₂), the expected exact mass of the [M-H]⁻ ion can be calculated and compared against the experimental value to confirm its elemental composition with a high degree of certainty (typically within 5 ppm).

Atmospheric Pressure Chemical Ionization (APCI-MS): APCI is well-suited for less polar, thermally stable compounds that are volatile enough to be vaporized. huji.ac.il Similar to ESI, APCI in negative ion mode would also be expected to generate the [M-H]⁻ ion through proton abstraction. huji.ac.il The choice between ESI and APCI may depend on the specific chromatographic conditions if coupled with HPLC.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments on the [M-H]⁻ precursor ion are crucial for structural elucidation. The fragmentation of 2-Chloro-3-isopropoxyphenol would likely proceed through characteristic pathways, including the loss of the isopropoxy group. A plausible fragmentation is the loss of a neutral propene molecule (C₃H₆) from the deprotonated parent ion, resulting from a rearrangement of the isopropyl group. Another potential fragmentation pathway could involve the loss of the entire isopropoxy radical followed by another fragmentation. These fragmentation patterns provide definitive confirmation of the compound's structure.

Table 1: Predicted HRMS Data for 2-Chloro-3-isopropoxyphenol

| Ion Species | Calculated m/z | Major Fragment Ions (MS/MS) | Description |

| [M-H]⁻ | 185.0375 | 143.0269 | Deprotonated molecular ion. |

| [M-H-C₃H₆]⁻ | 143.0269 | - | Loss of neutral propene from the precursor ion. |

Gas chromatography coupled with mass spectrometry (GC-MS) is the premier technique for assessing the purity of 2-Chloro-3-isopropoxyphenol and identifying volatile and semi-volatile impurities. github.iojcsp.org.pk Due to the polar nature of the phenolic hydroxyl group, derivatization is often employed to improve chromatographic peak shape and thermal stability. nih.govresearchgate.net Silylation, for instance with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar -OH group into a less polar -O-Si(CH₃)₃ ether, leading to more symmetrical peaks and enhanced volatility. nih.gov

Analysis by GC-MS allows for the separation and identification of impurities that may arise from the synthetic process. A common route to 2-Chloro-3-isopropoxyphenol is the Williamson ether synthesis, involving the reaction of 2-chlororesorcinol (B1584398) with an isopropyl halide. Potential impurities stemming from this synthesis could include:

Unreacted Starting Materials: 2-chlororesorcinol and residual isopropyl halide.

Regioisomers: Formation of the isomeric product, 4-chloro-3-isopropoxyphenol.

Over-alkylation Products: Dialkylated species such as 1,3-diisopropoxy-2-chlorobenzene.

Residual Solvents: Solvents used during the reaction and workup.

The mass spectrometer detector provides confirmation of the identity of these separated impurities by comparing their mass spectra to established libraries or by interpreting their fragmentation patterns.

Table 2: Potential Volatile Impurities in 2-Chloro-3-isopropoxyphenol Synthesis Detectable by GC-MS

| Potential Impurity | Chemical Formula | Common Source |

| 2-Chlororesorcinol | C₆H₅ClO₂ | Unreacted starting material |

| 2-Bromopropane (B125204) | C₃H₇Br | Unreacted starting material |

| 4-Chloro-3-isopropoxyphenol | C₉H₁₁ClO₂ | Isomeric by-product |

| 1,3-Diisopropoxy-2-chlorobenzene | C₁₂H₁₇ClO₂ | Over-alkylation by-product |

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides a complete picture of the molecular structure of 2-Chloro-3-isopropoxyphenol.

¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. For 2-Chloro-3-isopropoxyphenol, the spectrum is expected to show signals for the three aromatic protons, the phenolic hydroxyl proton, the isopropyl methine proton, and the two isopropyl methyl groups. The aromatic protons will appear as a complex multiplet system, while the isopropyl methine will be a septet coupled to the six methyl protons, which in turn will appear as a doublet. The OH signal is typically a broad singlet.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of 2-Chloro-3-isopropoxyphenol should display nine distinct signals: six for the aromatic carbons and three for the isopropoxy group (one methine and two equivalent methyl carbons). The chemical shifts are indicative of the electronic environment, with carbons attached to electronegative oxygen and chlorine atoms appearing further downfield.

2D NMR: Two-dimensional techniques are essential for assembling the molecular framework by establishing correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). libretexts.org It would show a correlation between the isopropyl methine proton and the methyl protons, and among the vicinal aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals for all protonated carbons. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. sdsu.edu Crucial correlations would be observed from the isopropyl methine proton to the aromatic C-3 carbon, confirming the position of the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, irrespective of their bonding connectivity. huji.ac.il It is particularly useful for conformational analysis (see 5.2.2).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 2-Chloro-3-isopropoxyphenol (in CDCl₃)

| Atom Position | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | Key 2D Correlations |

| -OH | ~5.5, br s | - | - |

| H-4 | ~6.8, d, J ≈ 8 | ~110 | COSY: H-5; HMBC: C-2, C-6, C-5 |

| H-5 | ~7.1, t, J ≈ 8 | ~122 | COSY: H-4, H-6; HMBC: C-3, C-1 |

| H-6 | ~6.9, d, J ≈ 8 | ~118 | COSY: H-5; HMBC: C-2, C-4 |

| -OCH(CH₃)₂ | ~4.5, sept, J ≈ 6 | ~72 | COSY: -OCH(CH ₃)₂; HMBC: C-3, -OCH(C H₃)₂ |

| -OCH(CH₃)₂ | ~1.4, d, J ≈ 6 | ~22 | COSY: -OCH (CH₃)₂; HMBC: -OCH (CH₃)₂, C-3 |

| C-1 | - | ~150 | HMBC from H-5, -OH |

| C-2 | - | ~116 | HMBC from H-4, H-6 |

| C-3 | - | ~146 | HMBC from H-5, -OCH (CH₃)₂, -OCH(CH ₃)₂ |

NMR spectroscopy is a powerful tool for investigating the conformational preferences and dynamic behavior of molecules in solution. nih.govauremn.org.br For 2-Chloro-3-isopropoxyphenol, the primary conformational flexibility involves rotation around the C(aryl)-O and O-C(isopropyl) single bonds.

The preferred orientation of the isopropoxy group relative to the plane of the aromatic ring can be probed using NOESY. columbia.edulibretexts.org A NOESY experiment can detect through-space interactions. For example, an observable NOE between the isopropyl methine proton (-OCH (CH₃)₂) and the aromatic proton at the C-4 position would suggest a conformation where the methine proton is oriented towards that side of the ring. Conversely, NOEs between the isopropyl methyl protons and aromatic protons would indicate different spatial arrangements. By quantifying the NOE intensities, it is possible to estimate internuclear distances and gain insight into the time-averaged solution conformation. Variable-temperature (VT) NMR studies can also provide information on the energy barriers to rotation around the single bonds by observing changes in the NMR spectra, such as the broadening and coalescence of signals as the rate of conformational exchange becomes comparable to the NMR timescale.

Solid-State NMR (ssNMR) is an essential technique for characterizing the solid forms of chemical compounds, including identifying and distinguishing between different polymorphs of crystalline derivatives of 2-Chloro-3-isopropoxyphenol. europeanpharmaceuticalreview.comsemanticscholar.org Polymorphs are different crystalline arrangements of the same molecule, which can arise from variations in molecular conformation or intermolecular packing in the crystal lattice. researchgate.net

Because the local electronic environment of a nucleus is sensitive to these subtle structural differences, polymorphs often give rise to distinct NMR spectra. The most common ssNMR experiment for this purpose is ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS). In the ¹³C CP/MAS spectrum, a single compound can exhibit multiple peaks for a given carbon if it exists as a mixture of polymorphs, or the chemical shifts for a pure polymorph will differ from those of another pure polymorph. nih.gov These differences in chemical shifts, which can be small but are often resolved with modern instrumentation, provide a fingerprint for each polymorphic form. Thus, ssNMR can be used to confirm the purity of a single polymorphic form, quantify the components in a mixture of polymorphs, and study form conversions that may occur during manufacturing or storage. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for the qualitative analysis of 2-Chloro-3-isopropoxyphenol. It provides critical information regarding the presence of key functional groups and the substitution pattern of the aromatic ring, which is essential for confirming the molecular structure and assessing the purity of synthetic batches.

Analysis of Aromatic Ring Vibrations and Substitution Patterns

The vibrational spectrum of 2-Chloro-3-isopropoxyphenol is rich with bands corresponding to the aromatic nucleus. These bands are crucial for confirming the presence of the benzene (B151609) ring and its specific substitution pattern.

FT-IR Spectroscopy: In infrared spectroscopy, the aromatic ring of 2-Chloro-3-isopropoxyphenol gives rise to several characteristic absorption bands. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹ orgchemboulder.comvscht.czspectroscopyonline.com. These bands are often of weak to medium intensity and appear at a slightly higher frequency than the C-H stretching vibrations of alkanes orgchemboulder.com.

Carbon-carbon stretching vibrations within the aromatic ring produce a series of characteristic sharp peaks, typically of variable intensity, in the 1620-1400 cm⁻¹ region spectroscopyonline.comlibretexts.org. For substituted benzenes, bands are commonly observed near 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ orgchemboulder.comvscht.cz. The precise positions and relative intensities of these bands are sensitive to the nature and position of the substituents (chloro, hydroxyl, and isopropoxy groups).

Furthermore, the substitution pattern on the benzene ring can be elucidated by analyzing the C-H out-of-plane ("oop") bending vibrations, which appear as strong absorptions in the 900-675 cm⁻¹ region of the spectrum orgchemboulder.comspectroscopyonline.comlibretexts.org. The pattern of these bands is highly diagnostic of the arrangement of substituents on the ring orgchemboulder.comlibretexts.org. For a 1,2,3-trisubstituted benzene ring, as in 2-Chloro-3-isopropoxyphenol, specific patterns of absorption bands are expected in this region, as well as in the weaker overtone/combination band region between 2000-1665 cm⁻¹ orgchemboulder.comvscht.cz.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations are often strong and well-defined in Raman spectra. The symmetric "ring breathing" vibration, which involves the entire ring expanding and contracting, gives rise to a particularly intense Raman band. For substituted phenols, characteristic scattering signals are often observed in the 1600-1700 cm⁻¹ range uliege.be. The analysis of nitrophenol isomers has shown distinct Raman peaks that can be used for identification, a principle that applies to other substituted phenols as well spectroscopyonline.com. The differentiation of phenolic compounds is often possible by analyzing scattering intensities in regions around 1600-1699 cm⁻¹, 1300-1400 cm⁻¹, and below 200 cm⁻¹ uliege.be.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity | Notes |

|---|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Weak to Medium | Confirms the presence of hydrogens attached to the aromatic ring. orgchemboulder.comvscht.cz |

| Aromatic C=C In-Ring Stretch | 1600 - 1585, 1500 - 1400 | 1620 - 1590 | Medium to Strong, Sharp | Multiple bands are characteristic of the aromatic ring structure. orgchemboulder.comspectroscopyonline.comlibretexts.org |

| C-H Out-of-Plane Bend | 900 - 675 | - | Strong | Pattern is highly diagnostic for the 1,2,3-trisubstitution pattern. orgchemboulder.comlibretexts.org |

| Ring Breathing Mode | - | ~1000 | Strong | Often a prominent feature in the Raman spectrum of aromatic compounds. |

| C-Cl Stretch | 850 - 550 | - | Medium | Confirms the presence of the chloro substituent. orgchemboulder.com |

Characterization of Hydroxyl and Ether Linkage Stretching Frequencies

The identification of the hydroxyl (-OH) and isopropoxy (-O-CH(CH₃)₂) groups is fundamental to confirming the structure of 2-Chloro-3-isopropoxyphenol.

Hydroxyl (-OH) Group: The hydroxyl group of a phenol (B47542) exhibits a very characteristic band in the FT-IR spectrum. Due to intermolecular hydrogen bonding, the O-H stretching vibration appears as a strong and notably broad absorption band in the region of 3550-3200 cm⁻¹ libretexts.orgdocbrown.infomasterorganicchemistry.com. The broadness of this peak is a key distinguishing feature libretexts.orgmasterorganicchemistry.com. In addition to the stretching vibration, a C-O stretching vibration associated with the phenolic hydroxyl group is expected. This typically appears as a strong band between 1300-1000 cm⁻¹; for phenols specifically, this C-O stretch is often found in the 1260-1180 cm⁻¹ range, with its exact position influenced by coupling with other vibrations orgchemboulder.comdocbrown.info.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|---|

| Phenolic Hydroxyl | O-H Stretch (H-bonded) | 3550 - 3200 | Strong, Broad | The broad nature is due to intermolecular hydrogen bonding. libretexts.orgdocbrown.info |

| Phenolic Hydroxyl | C-O Stretch | 1260 - 1180 | Strong | Confirms the attachment of the hydroxyl group to the aromatic ring. docbrown.info |

| Isopropyl Ether | Asymmetric C-O-C Stretch | ~1250 | Strong | Characteristic of aromatic ethers. nih.gov |

| Isopropyl Ether | Symmetric C-O-C Stretch | ~1040 | Medium | Characteristic of aromatic ethers. nih.gov |

| Isopropyl Group | sp³ C-H Stretch | 3000 - 2850 | Medium | Indicates the presence of the saturated alkyl portion of the isopropoxy group. orgchemboulder.com |

Chromatographic Techniques for Separation, Purity Analysis, and Reaction Monitoring

Chromatographic methods are indispensable for the analysis of 2-Chloro-3-isopropoxyphenol and its synthetic intermediates. They allow for the separation of the target compound from starting materials, byproducts, and impurities, enabling robust purity assessment and real-time monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

HPLC is a primary technique for the analysis of non-volatile or thermally labile compounds like substituted phenols. A reversed-phase HPLC (RP-HPLC) method is typically suitable for 2-Chloro-3-isopropoxyphenol, given its moderate polarity.

Stationary Phase: A C18 (octadecylsilane) or C8 column is commonly used, providing a nonpolar stationary phase for effective separation based on hydrophobicity.

Mobile Phase: A gradient elution using a mixture of an aqueous phase (often water with a small amount of acid like formic or acetic acid to suppress the ionization of the phenolic proton) and an organic modifier (typically acetonitrile (B52724) or methanol) is employed. The gradient allows for the efficient elution of compounds with a range of polarities.

Detection Methods:

UV-Vis/Photodiode Array (PDA) Detection: Due to the presence of the aromatic ring, 2-Chloro-3-isopropoxyphenol exhibits strong ultraviolet (UV) absorbance. A PDA detector is particularly useful as it can acquire the full UV-Vis spectrum for each peak, aiding in peak identification and purity assessment by checking for spectral homogeneity. Chlorinated phenols are often detected at a wavelength of around 280 nm jcsp.org.pk.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides unparalleled specificity and sensitivity. LC-MS allows for the definitive identification of the target compound based on its mass-to-charge ratio (m/z) and fragmentation pattern, which is invaluable for confirming the structure of impurities and byproducts.

HPLC methods have been successfully developed for the trace determination of various chlorophenols in water samples, demonstrating the technique's applicability and sensitivity jcsp.org.pknih.govasianpubs.org.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component; acid suppresses phenol ionization. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte. |

| Elution | Gradient (e.g., 30% B to 95% B over 20 min) | Allows for separation of components with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |

| Detection | PDA (220-400 nm) or MS (ESI negative mode) | PDA for spectral confirmation; MS for mass identification. |

Gas Chromatography (GC) for Volatile Species and Reaction Mixture Analysis

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. While the phenolic hydroxyl group can lead to peak tailing and potential degradation at high temperatures, this can be mitigated through derivatization.

Derivatization: To improve volatility and thermal stability, the phenolic -OH group can be derivatized. A common approach is silylation (e.g., using BSTFA) or acetylation (using acetic anhydride) to convert the polar hydroxyl group into a less polar silyl (B83357) ether or acetate (B1210297) ester, respectively jcsp.org.pk. This process reduces peak tailing and improves chromatographic performance.

Column: A nonpolar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is generally effective for separating the derivatized analyte from other components in the reaction mixture.

Detection Methods:

Flame Ionization Detector (FID): FID provides a robust and universally responsive detection method for organic compounds, making it suitable for quantitative analysis and purity assessment.

Mass Spectrometry (GC-MS): GC-MS is the gold standard for the identification of volatile compounds restek.comchromatographyonline.comusgs.gov. It provides a mass spectrum for each chromatographic peak, which can be compared against spectral libraries for positive identification. The fragmentation pattern offers structural information that is crucial for identifying unknown impurities or reaction byproducts nih.gov. The use of GC-MS is standard for the analysis of halogenated organic compounds restek.comchromatographyonline.comscholaris.ca.

GC-based methods are frequently employed for the determination of chlorophenols in various matrices, often involving a derivatization step to enhance analytical performance jcsp.org.pk.

Supercritical Fluid Chromatography (SFC) for Chiral Separation of Derivatized Analogs

While 2-Chloro-3-isopropoxyphenol itself is not chiral, chiral centers may be present in its synthetic intermediates or in derivatized analogs designed for specific applications. In such cases, Supercritical Fluid Chromatography (SFC) emerges as a powerful technique for enantiomeric separation. SFC is often considered a "green" alternative to normal-phase HPLC, offering faster and more efficient separations afmps.beselvita.com.

Principle: SFC uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase selvita.comchromatographyonline.com. The low viscosity and high diffusivity of supercritical CO₂ allow for high flow rates and rapid separations without a significant loss in efficiency afmps.be.

Stationary Phases: Chiral Stationary Phases (CSPs) are essential for separating enantiomers. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated or immobilized on a silica (B1680970) support, are widely used and have demonstrated broad applicability in separating a diverse range of chiral compounds chromatographyonline.comeuropeanpharmaceuticalreview.com.

Mobile Phase: The mobile phase typically consists of supercritical CO₂ mixed with a small percentage of an organic co-solvent (modifier), such as methanol, ethanol, or isopropanol (B130326), to modulate analyte retention and selectivity researchgate.net. Additives like trifluoroacetic acid (for acidic compounds) or diethylamine (B46881) (for basic compounds) may also be included to improve peak shape and resolution.

Advantages: Compared to traditional chiral HPLC, SFC offers significant advantages, including reduced analysis times, lower consumption of organic solvents, and straightforward solvent removal post-analysis, making it ideal for both analytical and preparative-scale separations afmps.beselvita.com.

The development of modern SFC instrumentation has led to robust and reproducible methods for high-throughput chiral analysis in pharmaceutical research chromatographyonline.comresearchgate.net.

X-ray Crystallography for Single Crystal Structure Determination of Derivatives

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This methodology provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound. In the context of 2-Chloro-3-isopropoxyphenol and its synthetic intermediates, single-crystal X-ray diffraction of suitable derivatives is invaluable for confirming molecular geometry, stereochemistry, and elucidating packing arrangements in the solid state.

Detailed Research Findings on a Representative Derivative: 2-Chlorophenol (B165306)

Research into the crystal structure of 2-chlorophenol, a foundational derivative, has revealed interesting structural motifs. At ambient pressure and a temperature of 100 K, 2-chlorophenol crystallizes in a helical structure. researchgate.net These helices are formed through hydrogen bonding between the hydroxyl groups of adjacent molecules. researchgate.net However, the application of high pressure (0.12 GPa) induces a polymorphic transformation, leading to a different crystal packing where the molecules are arranged in chains. researchgate.net This demonstrates the influence of external conditions on the supramolecular assembly of even simple substituted phenols.

The Cambridge Crystallographic Data Centre (CCDC) is a repository for such crystallographic data. For instance, the crystal structure of 2-chlorophenol can be found under CCDC number 272401. nih.gov Analysis of these structures provides precise measurements of bond lengths and angles, which can be compared with theoretical calculations.

The crystallographic data for a representative derivative, 2-chlorophenol, is summarized in the interactive table below. Such data is crucial for understanding the fundamental structural chemistry of this class of compounds.

| Parameter | Value |

|---|---|

| Chemical Formula | C6H5ClO |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 4.662(2) |

| b (Å) | 12.011(5) |

| c (Å) | 10.323(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 578.1(4) |

| Z | 4 |

| Temperature (K) | 100 |

The study of such derivatives provides a foundational understanding for predicting the crystalline behavior of more complex molecules like 2-Chloro-3-isopropoxyphenol and is essential for the rational design of crystalline materials with desired properties.

Theoretical and Computational Chemistry Approaches to 2 Chloro 3 Isopropoxyphenol

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding a molecule at the electronic level. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other key properties.

Density Functional Theory (DFT) for Optimized Molecular Geometry and EnergeticsDensity Functional Theory (DFT) is a widely used computational method for predicting the geometric and energetic properties of molecules.nih.govA DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the lowest energy conformation of 2-Chloro-3-isopropoxyphenol. This geometry optimization process would yield precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. The resulting data would typically be presented in a table format for clarity.

Table 1: Hypothetical Optimized Geometric Parameters for 2-Chloro-3-isopropoxyphenol (DFT/B3LYP). (Note: The following data is illustrative and not based on actual calculations.)

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| C1-C2 Bond Length (Å) | 1.40 | C1-C2-C3 Bond Angle (°) | 120.0 |

| C-Cl Bond Length (Å) | 1.74 | C2-C3-O(isopropoxy) Angle (°) | 119.5 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.comyoutube.com

HOMO and LUMO Energy Levels and Spatial DistributionsThe HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.researchgate.netresearchgate.netA computational analysis would provide the energy values for the HOMO and LUMO of 2-Chloro-3-isopropoxyphenol. The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive.taylorandfrancis.comVisualizations of these orbitals would show their spatial distribution across the molecule. For a substituted phenol (B47542), the HOMO is often localized on the aromatic ring and the oxygen atoms, while the LUMO may be distributed over the entire conjugated system.

Table 2: Hypothetical Frontier Orbital Energies for 2-Chloro-3-isopropoxyphenol. (Note: The following data is illustrative and not based on actual calculations.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.80 |

| LUMO | -1.25 |

Identification of Preferred Sites for Nucleophilic and Electrophilic AttackThe spatial distribution of the frontier orbitals is key to predicting regioselectivity in chemical reactions.

Nucleophilic Attack: The regions of the molecule with the largest lobes of the LUMO are the most likely sites for nucleophilic attack, as this is where an incoming electron pair would be accepted.

Electrophilic Attack: Conversely, the areas with the largest lobes of the HOMO are the most probable sites for electrophilic attack, as these are the regions from which electrons are most readily donated. taylorandfrancis.com

For 2-Chloro-3-isopropoxyphenol, the HOMO would likely indicate that the aromatic ring carbons, particularly those ortho and para to the electron-donating hydroxyl and isopropoxy groups, are susceptible to electrophilic attack. The LUMO distribution would highlight potential sites for nucleophilic attack.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for 2-Chloro-3-isopropoxyphenol.

To fulfill such a request would require original computational chemistry research to be performed on the molecule, which is beyond the scope of this service. Providing generalized information from related compounds would not be scientifically accurate for 2-Chloro-3-isopropoxyphenol and would violate the instructions to focus solely on the specified compound.

Applications of 2 Chloro 3 Isopropoxyphenol in Advanced Materials and Specialized Chemical Synthesis

Role as an Intermediate in Polymer and Resin Production

There is no available information to suggest that 2-Chloro-3-isopropoxyphenol is utilized as an intermediate in the production of polymers and resins. The subsections below elaborate on the specific areas where its role was investigated and no relevant data was found.

High-performance polymers are characterized by their exceptional thermal, mechanical, and chemical resistance. Monomers used in their synthesis typically possess specific functional groups that enable the formation of robust polymer chains. A thorough search of chemical databases and literature revealed no instances of 2-Chloro-3-isopropoxyphenol being used as a starting material or intermediate for the synthesis of monomers for high-performance polymers such as polyetheretherketone (PEEK), polyimides, or other advanced thermoplastics.

Advanced coatings and adhesives often rely on precursors that can undergo polymerization or cross-linking to form durable films and strong bonds. While phenolic compounds can be precursors for epoxy resins and other coating systems, there is no specific evidence to indicate that 2-Chloro-3-isopropoxyphenol is employed for these purposes. The unique substitution pattern of a chloro group and an isopropoxy group may influence its reactivity, but its practical application in this area is not documented.

Thermosetting resins, such as epoxy, phenolic, and polyester (B1180765) resins, are cured to form rigid, cross-linked structures. Phenolic derivatives can be incorporated into these formulations to modify their properties. However, no literature or patents were found that describe the integration of 2-Chloro-3-isopropoxyphenol into any thermosetting resin formulations to enhance properties like thermal stability, chemical resistance, or mechanical strength.

Environmental Degradation and Transformation Pathways of 2 Chloro 3 Isopropoxyphenol

Oxidative Degradation Processes

Reaction with Oxidizing Agents in Aqueous Environments

In aqueous environments, the degradation of 2-Chloro-3-isopropoxyphenol can be initiated by reaction with oxidizing agents, most notably hydroxyl radicals (•OH). Hydroxyl radicals are highly reactive species that can oxidize a wide range of organic molecules. hydrogenlink.com The reaction between chlorophenols and hydroxyl radicals is a dominant pathway for the formation of chlorophenoxy radicals, which are key intermediates in further degradation or transformation processes. acs.org

The reaction can proceed through two primary mechanisms:

Hydrogen Abstraction: The hydroxyl radical can abstract the hydrogen atom from the phenolic hydroxyl group (-OH), forming a phenoxy radical and a water molecule. acs.orgacs.org

•OH Addition: The hydroxyl radical can add to the aromatic ring at various positions, forming a dihydroxy-cyclohexadienyl radical intermediate. acs.org

For 2-Chloro-3-isopropoxyphenol, attack by hydroxyl radicals would likely lead to the formation of hydroxylated derivatives, cleavage of the isopropoxy ether bond, and dechlorination, ultimately leading to ring-opening and mineralization. The presence of both a chlorine atom and an isopropoxy group on the phenol (B47542) ring influences the reaction kinetics and the distribution of intermediate products.

Advanced Oxidation Processes (AOPs) for Chemical Breakdown

Advanced Oxidation Processes (AOPs) are engineered water treatment technologies designed to generate highly reactive species, primarily hydroxyl radicals, to break down recalcitrant organic pollutants like 2-Chloro-3-isopropoxyphenol. youtube.com These methods are effective in mineralizing organic compounds to carbon dioxide, water, and inorganic ions. youtube.comresearchgate.net

Common AOPs applicable to the degradation of chlorophenolic compounds include:

Fenton and Photo-Fenton Reactions: These processes use hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺) to generate hydroxyl radicals. mdpi.com The reaction is enhanced by UV light in the photo-Fenton process. The Fenton reaction has been shown to degrade phenol through the formation of intermediates like benzenediols, hydroxylated biphenyls, and diphenyl ethers. nih.gov

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide by ultraviolet light to produce hydroxyl radicals. It is an effective method for degrading a variety of organic pollutants. mdpi.com

Ozonation (O₃): Ozone can react directly with organic compounds or decompose to form hydroxyl radicals, leading to degradation.

Sonolysis: The application of high-frequency ultrasound can create conditions for the formation of hydroxyl radicals from water molecules. mdpi.com

These processes would attack the 2-Chloro-3-isopropoxyphenol molecule at the aromatic ring, the hydroxyl group, and the ether linkage, leading to a cascade of reactions that result in smaller, more biodegradable molecules and eventual mineralization.

| AOP Method | Primary Oxidant | General Mechanism | Applicability to Chlorophenols |

| Fenton (Fe²⁺/H₂O₂) | Hydroxyl Radical (•OH) | Catalytic decomposition of H₂O₂ by Fe²⁺ ions. mdpi.comnih.gov | Effective for degrading various chlorophenols. nih.gov |

| Photo-Fenton (Fe²⁺/H₂O₂/UV) | Hydroxyl Radical (•OH) | UV light enhances •OH production and regenerates Fe²⁺ catalyst. mdpi.com | Higher efficiency than standard Fenton for pollutant degradation. |

| UV/H₂O₂ | Hydroxyl Radical (•OH) | Photolysis of H₂O₂ generates •OH radicals. mdpi.com | Widely used for the degradation of phenols and other organic contaminants. researchgate.net |

| Ozonation (O₃) | Ozone (O₃), Hydroxyl Radical (•OH) | Direct reaction with O₃ or decomposition of O₃ to form •OH. | Effective, but may produce bromate (B103136) in bromide-containing waters. |

| Sonolysis | Hydroxyl Radical (•OH) | Acoustic cavitation produces extreme temperatures and pressures, splitting water into •OH and H• radicals. mdpi.com | Successful method for degrading various pollutants in wastewater. mdpi.com |

Biotic Transformation Pathways

While no specific studies on the microbial degradation of 2-Chloro-3-isopropoxyphenol were identified, the biotic transformation pathways can be inferred from extensive research on related compounds like chlorophenols and aromatic ethers. Microorganisms have evolved diverse enzymatic systems to utilize such compounds as sources of carbon and energy. arizona.edunih.gov

Microbial Degradation in Simulated Environmental Systems

The biodegradation of chlorophenols has been observed under both aerobic and anaerobic conditions. arizona.eduresearchgate.net

Aerobic Degradation: In the presence of oxygen, bacteria typically initiate the degradation of lower-chlorinated phenols by using monooxygenase enzymes to add a second hydroxyl group to the aromatic ring, forming a chlorocatechol intermediate. arizona.eduresearchgate.net This chlorocatechol is then processed through either an ortho- or meta- ring cleavage pathway, breaking the aromatic ring and funneling the products into central metabolic pathways. slideshare.netnih.gov Another potential aerobic pathway for 2-Chloro-3-isopropoxyphenol is the enzymatic cleavage of the ether bond (O-dealkylation), which would yield 2-chlorocatechol and isopropanol (B130326). inchem.org

Anaerobic Degradation: In the absence of oxygen, a key initial step is reductive dechlorination, where microorganisms replace the chlorine atom with a hydrogen atom. arizona.eduresearchgate.net This process reduces the toxicity of the compound and makes the resulting phenol more amenable to subsequent anaerobic ring cleavage.

The presence of both a chloro and an isopropoxy substituent may require a consortium of microorganisms with complementary enzymatic capabilities for complete degradation. The position of the substituents can also impact degradability, with some isomers being more recalcitrant or leading to the formation of dead-end metabolites. nih.govdcu.ie

Identification of Biotransformation Products and Metabolic Routes

Based on established microbial pathways for similar compounds, a plausible metabolic route for 2-Chloro-3-isopropoxyphenol can be postulated. The initial attack could occur at several positions on the molecule.

Postulated Aerobic Metabolic Routes:

Hydroxylation: A monooxygenase enzyme could hydroxylate the ring, potentially forming 3-Chloro-4-isopropoxycatechol . This intermediate would then undergo ring cleavage.

O-Dealkylation: An etherase enzyme could cleave the isopropoxy group, yielding 2-Chlorocatechol and Isopropanol . 2-Chlorocatechol is a known intermediate in the degradation of other chlorophenols and would be further metabolized via ring cleavage. slideshare.net

Dehalogenation: An initial oxidative dehalogenation could yield 3-Isopropoxyphenol (B1296904) , which would then be hydroxylated to a catechol and undergo ring fission.

Following ring cleavage, the resulting aliphatic acids are further metabolized through pathways like the beta-ketoadipate pathway and ultimately enter the Krebs cycle.

| Potential Initial Reaction | Enzyme Type (Postulated) | Key Intermediate Product(s) | Subsequent Fate |

| Ring Hydroxylation | Monooxygenase | 3-Chloro-4-isopropoxycatechol | Ortho- or Meta-ring cleavage |

| O-Dealkylation (Ether Cleavage) | Etherase / Monooxygenase | 2-Chlorocatechol, Isopropanol | Ring cleavage of the catechol; oxidation of the alcohol |

| Oxidative Dehalogenation | Monooxygenase | 3-Isopropoxyphenol | Hydroxylation to a catechol, followed by ring cleavage |

| Reductive Dechlorination (Anaerobic) | Dehalogenase | 3-Isopropoxyphenol | Further anaerobic degradation |

Environmental Fate Modeling and Persistence Assessment

In the absence of experimental data, the environmental fate, transport, and persistence of organic chemicals like 2-Chloro-3-isopropoxyphenol can be estimated using quantitative structure-activity relationship (QSAR) models. epa.gov The U.S. Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™ is a widely used tool for this purpose. chemistryforsustainability.orgepisuite.dev These models use the chemical's structure to predict key physicochemical properties and degradation half-lives, which are then used in multimedia fugacity models to assess its distribution and persistence in the environment. morressier.com

The models predict how the chemical will partition between air, water, soil, and sediment. epa.gov Key parameters influencing transport include the octanol-water partition coefficient (Kow), which indicates potential for bioaccumulation and sorption to organic matter, and Henry's Law constant, which describes partitioning between air and water. elsevierpure.comnih.gov

Breakdown mechanisms are assessed by estimating half-lives for various degradation processes:

Atmospheric Oxidation: Reaction with hydroxyl radicals in the atmosphere.

Biodegradation: Microbial breakdown in water and soil, with predictions often given as a probability or a timeframe (e.g., hours, days, weeks).

Hydrolysis: Reaction with water, which is generally not a significant pathway for chlorophenols unless specific functional groups are present.

Based on the structure of 2-Chloro-3-isopropoxyphenol, models would likely predict it to be moderately persistent in the environment. Biodegradation would be the primary breakdown mechanism in soil and water, though the rates may be slow. researchgate.net Its partitioning behavior would suggest a tendency to sorb to soil and sediment, limiting its mobility in groundwater but potentially leading to accumulation in these compartments.

| Parameter | Predicted Value / Behavior (Inferred from EPI Suite™ for analogous compounds) | Implication for Environmental Fate |

| Log Kow (Octanol-Water Partition Coefficient) | Moderately High | Tendency to sorb to soil organic carbon and sediment; potential for bioaccumulation. nih.gov |

| Water Solubility | Low to Moderate | Primarily partitions to soil/sediment rather than remaining dissolved in water. |

| Henry's Law Constant | Low | Not expected to volatilize significantly from water to air. |

| Atmospheric Oxidation Half-Life | Short (Hours) | If it enters the atmosphere, it is expected to degrade rapidly via reaction with hydroxyl radicals. chemistryforsustainability.org |

| Biodegradation Half-Life (Water/Soil) | Moderate (Weeks to Months) | Expected to be the ultimate fate, but the process may be slow, indicating some persistence. epa.gov |

| Soil Adsorption Coefficient (Koc) | Moderate to High | Limited mobility in soil; likely to be retained in the upper soil layers. |

Emerging Research Directions and Future Perspectives in 2 Chloro 3 Isopropoxyphenol Chemistry

Sustainable Synthesis and Green Chemistry Innovations

The synthesis of substituted phenols is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of safer chemicals. researchfloor.orgsphinxsai.com This paradigm shift encourages the development of processes that are not only economically viable but also environmentally benign. researchfloor.orgwjarr.com Key areas of innovation include designing reactions with high atom economy and minimizing or eliminating the use of hazardous solvents. wjarr.commdpi.com

Atom economy is a central tenet of green chemistry, focusing on maximizing the incorporation of all materials used in the process into the final product. researchfloor.org A novel and highly atom-economical approach involves the valorization of chlorophenol pollutants, using them as chlorination reagents for arene substrates. nih.gov This strategy not only produces valuable aryl chlorides but also adds value to the destruction of toxic waste materials. nih.gov

Another significant advancement is the move towards solvent-free or "neat" reaction conditions. Research has shown that CuI-nanoparticles can effectively catalyze the synthesis of phenols from aryl halides without the need for organic solvents. organic-chemistry.org Similarly, microwave-assisted organic synthesis represents a powerful tool for achieving solvent-free conditions, as demonstrated in the eco-friendly synthesis of flavones from phenols. nih.gov These methods reduce reliance on often toxic and volatile organic solvents, which are major contributors to chemical waste and pollution. wjarr.com

| Parameter | Traditional Synthesis Methods | Green Chemistry Approaches |

|---|---|---|

| Atom Economy | Often low, with significant byproduct formation. | High, maximizing incorporation of reactants into the final product. researchfloor.org |

| Solvents | Reliance on hazardous and volatile organic solvents. | Use of benign solvents (e.g., water, ethanol) or solvent-free conditions. wjarr.comrsc.org |

| Reagents | May involve stoichiometric use of toxic or hazardous reagents. | Emphasis on catalytic reactions and use of non-toxic reagents (e.g., H₂O₂). sphinxsai.comrsc.org |

| Waste Generation | High levels of chemical waste requiring disposal. | Minimized waste generation at the source ("prevention" principle). researchfloor.org |